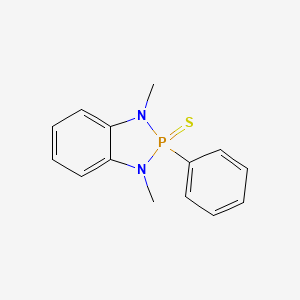
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide is an organophosphorus compound characterized by a unique benzodiazaphosphole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzyl alcohol with phosphorus trichloride, followed by the introduction of a phenyl group and subsequent sulfurization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkoxides, amines, or thiols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding phosphine derivatives.
Substitution: Phosphorus-substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and
Eigenschaften
CAS-Nummer |
4600-12-8 |
|---|---|
Molekularformel |
C14H15N2PS |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
1,3-dimethyl-2-phenyl-2-sulfanylidene-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C14H15N2PS/c1-15-13-10-6-7-11-14(13)16(2)17(15,18)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI-Schlüssel |
XVWPOEDYILEGEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N(P1(=S)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



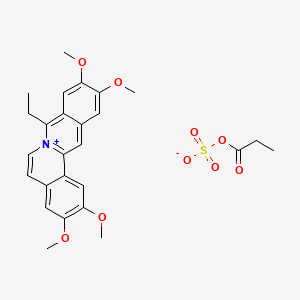
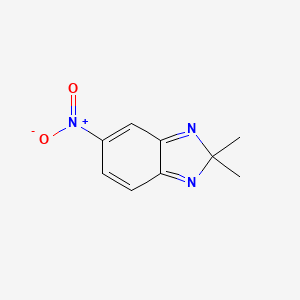
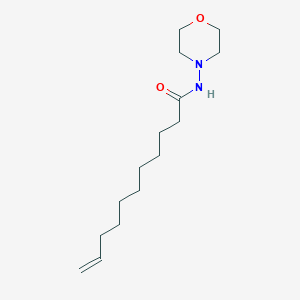

![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
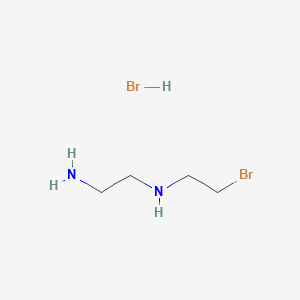
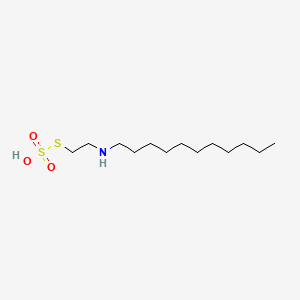
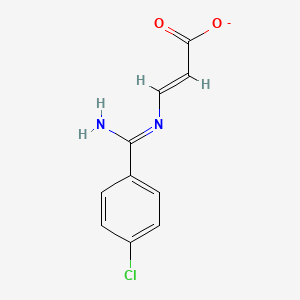
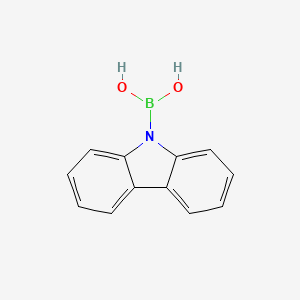
![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)

![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)
![methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12813510.png)
